2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole is a heterocyclic compound that features a benzoxazole core linked to a piperazine moiety via a propylthio chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antidepressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Propylthio Chain: The propylthio chain is introduced by reacting the benzoxazole core with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution of the chlorine atom in the propylthio chain with 1-(2-pyridinyl)piperazine under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio chain can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The piperazine moiety can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. It is also studied for its potential antidepressant effects by inhibiting serotonin reuptake.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole involves:
Anticancer Activity: Inhibition of cell proliferation by inducing apoptosis in cancer cells. This is achieved through the activation of caspases and the disruption of mitochondrial membrane potential.
Antimicrobial Activity: Disruption of bacterial cell wall synthesis and inhibition of fungal cell membrane integrity.
Antidepressant Activity: Inhibition of serotonin reuptake, leading to increased serotonin levels in the synaptic cleft and improved mood
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar structure with a piperazine and pyridine moiety, known for its serotonin reuptake inhibitory activity.
Piperidine Derivatives: Compounds with a piperidine nucleus, widely used in drug discovery for their diverse biological activities
Uniqueness
2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole is unique due to its combination of a benzoxazole core with a piperazine moiety, which imparts a broad spectrum of biological activities.
Properties
Molecular Formula |
C19H22N4OS |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[3-(4-pyridin-2-ylpiperazin-1-yl)propylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H22N4OS/c1-2-7-17-16(6-1)21-19(24-17)25-15-5-10-22-11-13-23(14-12-22)18-8-3-4-9-20-18/h1-4,6-9H,5,10-15H2 |
InChI Key |
AHNRDNGNUMIWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCSC2=NC3=CC=CC=C3O2)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.